molecular formula C9H14N2O2S B113387 4-Amino-N-methylbenzeneethanesulfonamide CAS No. 98623-16-6

4-Amino-N-methylbenzeneethanesulfonamide

Cat. No.: B113387
CAS No.: 98623-16-6
M. Wt: 214.29 g/mol
InChI Key: SDXLSPCIRDEJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-methylbenzeneethanesulfonamide is an organic compound with the molecular formula C9H14N2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an amino group, a methyl group, and a benzeneethanesulfonamide moiety, making it a versatile molecule for different chemical reactions and applications .

Scientific Research Applications

4-Amino-N-methylbenzeneethanesulfonamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methylbenzeneethanesulfonamide typically involves the reaction of 4-nitro-N-methylbenzeneethanesulfonamide with reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reduction of the nitro group to an amino group is a crucial step in the synthesis process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired conversion .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methylbenzeneethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Amino-N-methylbenzeneethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

  • 4-Amino-N,N-dimethylbenzenesulfonamide
  • 4-Amino-N-methylbenzenesulfonamide
  • 4-Amino-N-ethylbenzenesulfonamide

Comparison: 4-Amino-N-methylbenzeneethanesulfonamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to its similar compounds, it offers distinct advantages in terms of reactivity and application potential. For instance, the presence of the ethane moiety provides additional flexibility in chemical synthesis and industrial applications .

Properties

IUPAC Name

2-(4-aminophenyl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXLSPCIRDEJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541747
Record name 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98623-16-6
Record name 4-Amino-N-methylbenzeneethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98623-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanesulfonamide, 4-amino-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 402 mg (1.65 mmol) of 2-(4-nitro-phenyl)-ethanesulfonic acid methylamide (as prepared in the previous step) in MeOH (30 mL) was hydrogenated over 10% Pd/C (Degussa type E101-NE/W, Aldrich, 50% by weight water) at 20 psi of H2 for 19 h. The reaction mixture was filtered through Celite, and the filter cake was washed with MeOH. Solvents were evaporated in vacuo. Silica gel chromatography of the residue on a 25-g Varian MegaBond Elut SPE column with 50% EtOAc-hexane afforded 318 mg (90%) of the title compound as a white solid: 1H-NMR (CD3CN; 400 MHz): δ 7.01 (d, 2H, J=8.4 Hz), 6.61 (d, 2H, J=8.4 Hz), 5.00-4.92 (br s, 1H), 4.12-4.02 (br s, 2H), 3.24-3.17 (m, 2H), 2.92-2.86 (m, 2H), 2.67 (s, 3H, J=5.2 Hz).
Quantity
402 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%
Customer
Q & A

Q1: What is the significance of the reaction between 2-(4-aminophenyl)-N-methylethanesulfonamide and thiophosgene in the synthesis of heterocyclic compounds?

A1: The reaction of 2-(4-aminophenyl)-N-methylethanesulfonamide (1) with thiophosgene is the crucial first step in the synthesis of various heterocyclic compounds, as outlined in the research []. This reaction yields 2-(4-isothiocyanatophenyl)-N-methylethanesulfonamide (2), a key intermediate. This isothiocyanate derivative (2) then serves as a versatile building block for constructing the 1,2,4-triazole-5-thiol, 1,3,4-thiadiazole, and 1,3-thiazine derivatives described in the study. This highlights the importance of 2-(4-aminophenyl)-N-methylethanesulfonamide as a starting material for accessing diverse chemical structures with potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.